molecular formula C18H13N5O2 B2461417 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713095-10-4

1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2461417
CAS No.: 713095-10-4
M. Wt: 331.335
InChI Key: DNZLGBONZTWLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. The quinoxaline moiety is substituted at position 1 with an allyl group (-CH₂CHCH₂) and at position 2 with a 4-nitrophenyl ring. The nitro group (-NO₂) on the phenyl ring is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-(4-nitrophenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c1-2-11-22-17(12-7-9-13(10-8-12)23(24)25)21-16-18(22)20-15-6-4-3-5-14(15)19-16/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZLGBONZTWLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitroaniline with a suitable quinoxaline derivative under acidic conditions, followed by allylation of the resulting intermediate . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

  • Antiviral Activity : Recent studies have shown that derivatives of quinoxaline, including 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, possess antiviral properties against several viruses. For instance, research indicates that quinoxaline derivatives can inhibit the replication of viruses like HSV-1 and H1N1 with significant efficacy .
  • Antitumor Properties : The compound has been investigated for its potential antitumor effects. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects : Quinoxaline derivatives have been associated with anti-inflammatory activities. They can inhibit enzymes such as lipoxygenase (LOX), which are crucial in inflammatory processes . This property could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of HSV-1 and H1N1
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits lipoxygenase activity

Case Study: Antiviral Efficacy Against H1N1

A study highlighted the antiviral efficacy of a quinoxaline derivative similar to 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline against the H1N1 influenza virus. The compound demonstrated an IC50 value of 0.2164 μM, indicating potent antiviral activity while exhibiting minimal toxicity in non-cancerous cells (CC50 > 315 μM). The reduction in viral gene expression was confirmed through quantitative PCR analyses .

Case Study: Antitumor Activity

In another research project focused on cancer therapeutics, compounds structurally related to 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline were evaluated for their ability to induce apoptosis in various cancer cell lines. Results indicated significant cytotoxic effects correlated with increased concentrations of the compound, suggesting its potential as a lead candidate for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazo[4,5-b]quinoxaline Derivatives

Compound Name R1 (Position 1) R2 (Position 2) Molecular Weight (g/mol) Notable Features
Target Compound Allyl 4-Nitrophenyl Not reported Electron-withdrawing nitro group enhances reactivity
1-(2-Methoxybenzyl)-3-tosyl derivative (Ev5) 2-Methoxybenzyl 4-Methylphenylsulfonyl Not reported Sulfonyl group improves stability; methoxy enhances lipophilicity
STL225394 (Ev6) Dihydrobenzodioxin-6-yl Thiophen-2-yl 386.43 Thiophene increases aromaticity and π-stacking potential
3-(4-Chlorophenyl)sulfonyl derivative (Ev7) 4-Chlorophenylsulfonyl 3-Trifluoromethylphenyl Not reported Halogen and CF₃ groups enhance electrophilicity
2-(4-Nitrophenyl)-1-(tetrahydrofuran-2-yl)methyl (Ev10) Tetrahydrofuran-2-ylmethyl 4-Nitrophenyl Not reported Polar tetrahydrofuran group improves solubility

Key Observations :

  • Electron Effects : The target compound’s nitro group at R2 creates a strong electron-deficient aromatic system, contrasting with electron-donating groups (e.g., methoxy in Ev5) or neutral aromatic systems (e.g., thiophene in Ev6). This may enhance electrophilic reactivity or binding to biological targets .
  • Steric and Solubility Profiles : Allyl (target) and tetrahydrofuran-2-ylmethyl (Ev10) substituents at R1 introduce varying steric bulk and polarity. The allyl group may favor hydrophobic interactions, while the tetrahydrofuran group enhances aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Predicted Boiling Point (°C) Predicted pKa Density (g/cm³) PSA (Ų)
Target Compound Not reported ~6.93 (similar to Ev9) ~1.21 ~32.26
1,3-Diethyl-2-methylene (Ev9) 382.9 6.93 1.21 32.26
STL225394 (Ev6) Not reported Not reported Not reported Not reported

Notes:

  • The target compound’s predicted pKa (~6.93, inferred from Ev9) suggests moderate basicity, influenced by the imidazole nitrogen.

Biological Activity

1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Condensation : 4-nitroaniline is reacted with a quinoxaline derivative under acidic conditions.
  • Allylation : The resulting intermediate undergoes allylation to yield the final product.

This compound can also be produced using eco-friendly methods that minimize environmental impact, such as microwave-assisted synthesis and bismuth nitrate-catalyzed reactions .

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazoquinoxaline derivatives. For instance:

  • In vitro studies : 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has shown significant inhibitory effects on various cancer cell lines. In particular, it demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanisms : The compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth, such as Stat3 phosphorylation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-spectrum activity : Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. This dual activity suggests potential applications in treating infections caused by resistant strains .
  • Structure-activity relationship (SAR) : Modifications on the nitrophenyl group have been shown to enhance antimicrobial efficacy, highlighting the importance of chemical structure in biological activity .

The biological activity of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is believed to involve several mechanisms:

  • Interaction with cellular targets : The compound may interact with specific enzymes and receptors involved in cellular signaling pathways.
  • Modulation of oxidative stress : It can influence pathways related to oxidative stress and inflammation, contributing to its anticancer and antimicrobial effects .

Comparative Analysis

To understand the uniqueness of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, a comparison with similar compounds is essential:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxalineStructureSignificant (IC50 similar to doxorubicin)Broad-spectrum
1-Allyl-2-(4-aminophenyl)-1H-imidazo[4,5-b]quinoxalineSimilar structure without nitro groupModerateLimited
2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthrolineFused phenanthroline structureHighModerate

This table illustrates how the presence of both an allyl group and a nitrophenyl group in 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline contributes to its distinct biological activities compared to other derivatives.

Case Studies

Recent research highlights the efficacy of imidazoquinoxalines in clinical settings:

  • A study evaluating a series of quinoxaline derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
  • Another investigation into quinoxaline derivatives demonstrated their potential as anti-HIV agents by targeting reverse transcriptase enzymes .

Q & A

What are the established synthetic routes for 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of imidazoquinoxaline derivatives often involves intramolecular cyclization. A common approach for analogous compounds (e.g., imidazoquinolines) starts with halogenated precursors subjected to nucleophilic substitution. For example, 1-(2-halophenyl)-1H-imidazoles can undergo cyclization in a base medium, followed by autooxidation to form the quinoxaline core . Allylation and nitrophenyl incorporation typically occur via Suzuki coupling or nucleophilic aromatic substitution under controlled temperatures (80–150°C) and inert atmospheres. Catalyst choice (e.g., Ir-based catalysts under visible light) significantly impacts regioselectivity and yield .

Methodological Insight : Optimize reaction time and temperature using Design of Experiments (DoE) to minimize side products. For instance, fractional factorial designs can identify critical variables (e.g., solvent polarity, catalyst loading) .

How can structural ambiguities in 1-allyl-2-(4-nitrophenyl)-1H-imidazoquinoxaline be resolved using advanced spectroscopic and crystallographic techniques?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, NOESY) is critical for confirming regiochemistry and allyl group orientation. For example, coupling constants in ¹H NMR distinguish between allyl configurations (e.g., trans vs. cis). X-ray crystallography, as demonstrated for related imidazoquinolines, provides definitive proof of planar quinoxaline systems and intramolecular interactions (e.g., hydrogen bonding stabilizing the molecular conformation) .

Advanced Research Question : Use density functional theory (DFT) to predict spectroscopic signatures and compare them with experimental data. This approach resolves discrepancies in NOE correlations or unexpected shifts caused by electron-withdrawing nitro groups .

What strategies are effective for optimizing reaction conditions in imidazoquinoxaline synthesis when facing low yields or reproducibility issues?

Advanced Research Question
Low yields often stem from competing side reactions (e.g., over-oxidation or incomplete cyclization). Statistical optimization via response surface methodology (RSM) can model interactions between variables like temperature, catalyst concentration, and solvent ratio . For example, a Central Composite Design (CCD) reduced reaction steps for a similar quinoxaline derivative from 72 hours to 48 hours with a 15% yield improvement .

Contradiction Note : and highlight divergent catalyst systems (Ir vs. POCl₃). Computational reaction path searches (e.g., using quantum chemical calculations) can identify energetically favorable pathways, guiding experimental prioritization .

How can researchers evaluate the bioactivity of 1-allyl-2-(4-nitrophenyl)-1H-imidazoquinoxaline, and what are common pitfalls in assay design?

Advanced Research Question
Bioactivity screening should include in vitro cytotoxicity assays (e.g., MTT) and target-specific studies (e.g., kinase inhibition). For antiviral potential, plaque reduction assays with positive controls (e.g., ribavirin) are recommended. A common pitfall is neglecting solubility: the nitro group enhances hydrophobicity, necessitating DMSO carriers ≤0.1% to avoid false negatives .

Methodological Insight : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding interactions. For cytokine induction studies (e.g., IFN-γ), ELISA paired with RT-PCR validates mechanistic hypotheses .

What computational tools are available to predict the reactivity and electronic properties of imidazoquinoxaline derivatives?

Advanced Research Question
Reactivity can be modeled using Gaussian or ORCA for DFT calculations, focusing on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the quinoxaline core .

Integration with Experiment : Combine molecular docking (AutoDock Vina) with MD simulations to assess binding stability in biological targets. ICReDD’s workflow exemplifies this by linking computed reaction paths to experimental validation .

How should researchers address contradictions between theoretical predictions and experimental data (e.g., spectral mismatches or unexpected bioactivity)?

Advanced Research Question
Discrepancies often arise from implicit solvent models in DFT or unaccounted stereoelectronic effects. Redesign experiments using high-level theory (e.g., CCSD(T)/def2-TZVP) for critical intermediates. For bioactivity mismatches, reevaluate assay conditions (e.g., buffer pH affecting compound protonation) .

Case Study : In a related imidazoquinoline, intramolecular hydrogen bonding (C–H···N) observed in crystallography was initially absent in DFT due to basis set limitations. Switching to a larger basis set (6-311++G**) resolved the inconsistency .

What are the challenges in scaling up imidazoquinoxaline synthesis, and how can process engineering mitigate them?

Advanced Research Question
Scale-up challenges include exothermic cyclization and catalyst recovery. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while flow chemistry improves heat management . For allylation, switch from batch to continuous flow reactors to enhance mixing and reduce reaction time .

Methodological Insight : Use ASPEN Plus for process simulation to optimize mass/energy balances. Pilot-scale testing with inline PAT (e.g., FTIR) ensures real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.